molecular formula C4H3ClO2S2 B116581 2-Thiophenesulfonyl chloride CAS No. 16629-19-9

2-Thiophenesulfonyl chloride

Cat. No. B116581
CAS RN: 16629-19-9
M. Wt: 182.7 g/mol
InChI Key: VNNLHYZDXIBHKZ-UHFFFAOYSA-N
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Patent
US07326729B2

Procedure details

2-H-thiophene-urea (85 mg, 0.27 mmol), available from Step C of Preparative Example 16.3, was partially dissolved in methylene chloride (4 mL and added dropwise to a stirred solution of chlorosulfonic acid (0.09 mL, 1.35 mmol) in 4 mL of methylene chloride at room temperature. After 10 min, the mixture was poured into crushed ice and extracted with ethyl acetate several times. The extracts were washed with water and brine, dried with sodium sulfate, and concentrated to give the corresponding thiophene sulfonyl chloride as a greenish oil (45 mg) used in next step directly.
Name
2-H-thiophene urea
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.NC(N)=O.[Cl:10][S:11](O)(=[O:13])=[O:12]>C(Cl)Cl>[S:1]1[CH:2]=[CH:3][CH:4]=[C:5]1[S:11]([Cl:10])(=[O:13])=[O:12] |f:0.1|

Inputs

Step One
Name
2-H-thiophene urea
Quantity
85 mg
Type
reactant
Smiles
S1CCC=C1.NC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.09 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate several times
WASH
Type
WASH
Details
The extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C(=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.